An In-depth Technical Guide to 7-(Piperazin-1-yl)quinoline: Physicochemical Properties, Characterization, and Biological Context
An In-depth Technical Guide to 7-(Piperazin-1-yl)quinoline: Physicochemical Properties, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 7-(Piperazin-1-yl)quinoline is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its constituent moieties (quinoline and piperazine), data from structurally similar compounds, and established analytical methodologies.
Introduction
7-(Piperazin-1-yl)quinoline is a heterocyclic organic compound featuring a quinoline nucleus substituted with a piperazine ring at the 7-position. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a piperazine moiety can significantly influence the molecule's physicochemical properties, such as basicity and solubility, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide to the core basic properties and characterization of 7-(piperazin-1-yl)quinoline, providing researchers with a foundational understanding for its potential application in drug discovery and development.
Physicochemical Properties
| Property | Estimated Value/Information | Basis for Estimation |
| Molecular Formula | C₁₃H₁₅N₃ | Structural analysis |
| Molecular Weight | 213.28 g/mol | Calculation from molecular formula |
| pKa | pKa₁ ≈ 4.9 (quinoline nitrogen), pKa₂ ≈ 9.8 (piperazine nitrogens) | The pKa of quinoline is approximately 4.90.[1] Piperazine has two pKa values, and the second is typically around 9.8. The substitution is expected to have a minor effect on these values. |
| Solubility | Expected to be soluble in acidic aqueous solutions and polar organic solvents. | Piperazine is freely soluble in water.[2][3][4][5] The quinoline moiety will decrease aqueous solubility, but the basic nitrogens will allow for salt formation in acidic conditions, enhancing solubility. |
| LogP | Estimated to be in the range of 2-3 | Calculated based on the lipophilicity of the quinoline core and the hydrophilic nature of the piperazine ring. |
Synthesis
A plausible synthetic route for 7-(piperazin-1-yl)quinoline would involve a nucleophilic aromatic substitution reaction.
Reaction Scheme:
7-Haloquinoline (e.g., 7-chloroquinoline or 7-fluoroquinoline) would be reacted with an excess of piperazine in a suitable solvent, such as a high-boiling point alcohol or a polar aprotic solvent, often in the presence of a base to scavenge the resulting hydrohalic acid.
-
Reactants: 7-Chloroquinoline, Piperazine
-
Solvent: e.g., Isopropanol, N,N-Dimethylformamide (DMF)
-
Base (optional): e.g., Potassium carbonate
The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by extraction and purified by crystallization or column chromatography.
Experimental Protocols for Characterization
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Protocol:
-
Sample Preparation: Prepare a ~1 mM solution of 7-(piperazin-1-yl)quinoline in a suitable solvent mixture (e.g., water with a co-solvent if needed).[8][9]
-
Calibration: Calibrate the pH meter using standard buffers.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[8][9]
-
Data Acquisition: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[10][11][12]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Solubility by Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.[13]
Protocol:
-
Sample Preparation: Add an excess amount of solid 7-(piperazin-1-yl)quinoline to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline).[14][15]
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[15][16][17]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[15]
-
Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15]
Caption: Shake-flask method for solubility determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring. The chemical shifts of the quinoline protons will be in the aromatic region (typically δ 7-9 ppm). The piperazine protons will appear as multiplets in the upfield region (typically δ 3-4 ppm). The NH proton of the piperazine may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoline ring (typically δ 120-150 ppm) and the piperazine ring (typically δ 40-50 ppm).
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: For the parent compound, the expected [M+H]⁺ ion would be at m/z 214.13.
-
Fragmentation: Common fragmentation patterns would involve the cleavage of the piperazine ring.
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[18] The sample should be free of non-volatile salts.[18]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretching (piperazine): ~3300 cm⁻¹ (may be broad)
-
Aromatic C-H stretching (quinoline): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹
-
C-N stretching: ~1200-1300 cm⁻¹
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder.[19]
-
Press the mixture in a die under high pressure to form a transparent pellet.[20][21][22]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase method would be suitable.
Typical HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[23]
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm or ~330 nm).
Potential Biological Activity and Signaling Pathways
While there is no specific data for 7-(piperazin-1-yl)quinoline, the quinoline-piperazine scaffold is prevalent in compounds with a wide array of biological activities.[24][25] It is plausible that 7-(piperazin-1-yl)quinoline could serve as a scaffold for developing agents targeting similar pathways.
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[25][26]
Caption: Potential mechanism of action for quinoline-piperazine derivatives.
-
Antimicrobial Activity: The fluoroquinolone antibiotics, which feature a related core structure, are potent antibacterial agents. The 7-piperazinyl substituent is a common feature in many of these drugs.[27]
Conclusion
7-(Piperazin-1-yl)quinoline is a compound of interest due to the established pharmacological importance of its constituent quinoline and piperazine moieties. While direct experimental data is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established scientific principles and data from analogous structures. The detailed experimental protocols and expected analytical outcomes presented here should serve as a valuable resource for researchers initiating studies on this and related compounds in the field of drug discovery and development.
References
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- 23. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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